molecular formula C9H8Cl2O3 B178636 3-(2,4-Dichlorophenoxy)propanoic acid CAS No. 3284-80-8

3-(2,4-Dichlorophenoxy)propanoic acid

Cat. No. B178636
CAS RN: 3284-80-8
M. Wt: 235.06 g/mol
InChI Key: XHUAIKXCACQSGV-UHFFFAOYSA-N
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Description

“3-(2,4-Dichlorophenoxy)propanoic acid” is a chemical compound with the molecular formula C9H8Cl2O3 . It is also known as ®-2-(2,4-Dichlorophenoxy)propanoic acid . This compound is used as a herbicide for killing annual and broad leaf weeds .


Molecular Structure Analysis

The molecular structure of “3-(2,4-Dichlorophenoxy)propanoic acid” consists of a propanoic acid group attached to a 2,4-dichlorophenol group . The molecular weight of this compound is 235.06 g/mol .


Physical And Chemical Properties Analysis

“3-(2,4-Dichlorophenoxy)propanoic acid” has a melting point of 92-93°C . It also has a molecular weight of 235.06 g/mol and a molecular formula of C9H8Cl2O3 .

Scientific Research Applications

Chiral Analysis and Absolute Configurations

Research by Jiangtao He, F. Wang, and P. Polavarapu (2005) explored the absolute configurations of chiral herbicides, including 3-(2,4-Dichlorophenoxy)propanoic acid, through vibrational circular dichroism (VCD). This study focused on determining the enantiopure configurations of herbicides, crucial for understanding their biological activity and environmental impact. The investigation involved experimental and theoretical VCD spectra analysis, providing insights into the herbicide's molecular structure and behavior (Jiangtao He et al., 2005).

Environmental Remediation and Adsorption

A 2015 study by R. Kamaraj et al. examined the adsorption of 3-(2,4-Dichlorophenoxy)propanoic acid using electrochemically generated aluminum hydroxides. This approach offers an alternative to chemical dosing for removing herbicides from aqueous solutions. Their findings indicated a high removal efficiency, suggesting its potential for environmental cleanup and water treatment (R. Kamaraj et al., 2015).

Analytical Detection in Food and Environmental Samples

N. Rosales-Conrado et al. (2005) developed a capillary liquid chromatography method for detecting chlorophenoxy acid herbicides, including 3-(2,4-Dichlorophenoxy)propanoic acid, in apple juice samples. This study highlights the importance of monitoring herbicide residues in food, ensuring safety and compliance with regulatory standards (N. Rosales-Conrado et al., 2005).

Soil Interaction and Sorption Behavior

A review by D. Werner et al. (2012) focused on the sorption of phenoxy herbicides like 3-(2,4-Dichlorophenoxy)propanoic acid to various soil components. Understanding the soil–water distribution and interaction with organic matter and minerals is crucial for assessing the environmental fate and mobility of these herbicides (D. Werner et al., 2012).

Biodegradation and Microbial Interactions

Research by Long Zhang et al. (2020) explored the enantioselective catabolism of phenoxyalkanoic acid herbicides, including 3-(2,4-Dichlorophenoxy)propanoic acid, by Sphingopyxis sp. DBS4. This study contributes to understanding how specific bacterial strains can be used for bioremediation of contaminated sites, offering eco-friendly solutions for herbicide pollution (Long Zhang et al., 2020).

Safety And Hazards

This compound may cause skin irritation and serious eye damage . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and direct contact with skin and eyes . In case of accidental contact or inhalation, immediate medical attention is advised .

properties

IUPAC Name

3-(2,4-dichlorophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c10-6-1-2-8(7(11)5-6)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUAIKXCACQSGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20954490
Record name 3-(2,4-Dichlorophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20954490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dichlorophenoxy)propanoic acid

CAS RN

3284-80-8
Record name 3-(2,4-Dichlorophenoxy)propionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3284-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-(2,4-dichlorophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003284808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2,4-Dichlorophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20954490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Jones reagent (2.3M, 0.283L, 0.650 mol, CrO3 /H2SO4) is added to a solution of 3-(2,4-dichlorophenoxy)-1-propanol (71.87 g, 0.325 mol) in acetone while maintaining the temperature of the reaction mixture below 40° C. After the addition is complete, isopropanol is added and the reaction mixture is filtered through diatomaceous earth. The filtrate is concentrated in vacuo to give a blue-green solid which is partitioned between ether and water. The organic phase is separated, washed with brine, dried over anhydrous MgSO4 and concentrated in vacuo to obtain the title product as a yellow solid (69.87 g, mp 93°-95° C.).
Name
Jones reagent
Quantity
0.283 L
Type
reactant
Reaction Step One
Quantity
71.87 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DA Stuart, CM McCall - Plant Physiology, 1992 - academic.oup.com
The induction of somatic embryo development in cell cultures of alfalfa (Medicago sativa), celery (Apium graveolens), and lettuce (Lactuca sativa) was compared for 2,4-dichlorophenoxy…
Number of citations: 27 academic.oup.com
JN Latosińska - Journal of Pharmaceutical and Biomedical Analysis, 2005 - Elsevier
The main idea of this work was to give an overview of the NQR capabilities in the search for a correlation between electronic structure and biological activity of certain compounds, …
Number of citations: 42 www.sciencedirect.com

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